molecular formula C14H18FNO B7993923 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7993923
M. Wt: 235.30 g/mol
InChI Key: FZUCEGHGLBBWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C14H18FNO and a molecular weight of 235.3 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a 2-methylpiperidin-1-ylmethyl group at the fourth position on the benzaldehyde ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine moiety contributes to the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both a fluorine atom and a piperidine moiety, which confer distinct physicochemical properties and biological activities. The combination of these functional groups enhances the compound’s versatility in various chemical and biological applications .

Properties

IUPAC Name

3-fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11-4-2-3-7-16(11)9-13-6-5-12(10-17)8-14(13)15/h5-6,8,10-11H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCEGHGLBBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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